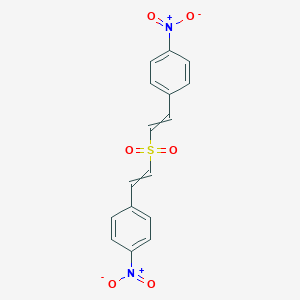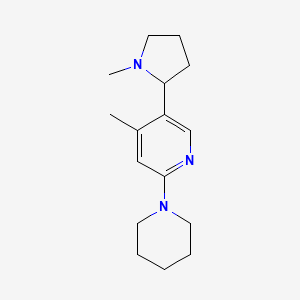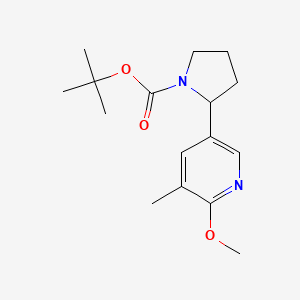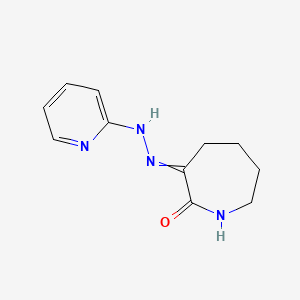![molecular formula C12H20N2O5S B11823889 [3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11823889.png)
[3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes an azetidine ring, an oxazole ring, and a methanesulfonic acid group, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid typically involves multiple steps, starting with the formation of the azetidine and oxazole rings. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of these rings. For example, the azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a halogenated compound under basic conditions. The oxazole ring formation might involve a cyclodehydration reaction using a suitable dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
[3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonic acid group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acid derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, [3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid might be explored for its potential as a biochemical probe or a precursor for biologically active molecules.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure might interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of [3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid involves its interaction with specific molecular targets. The azetidine and oxazole rings might interact with enzymes or receptors, modulating their activity. The methanesulfonic acid group could enhance the compound’s solubility and facilitate its transport within biological systems.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound used as a specialty solvent and intermediate in the production of pesticides and pharmaceuticals.
Ethyl 3-(furan-2-yl)propionate: Used as a flavoring agent in the food industry.
2-[2-(Dimethylamino)ethoxy]ethanol: A polyfunctional organic compound with applications in various chemical processes.
Uniqueness
What sets [3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid apart is its combination of an azetidine ring, an oxazole ring, and a methanesulfonic acid group
特性
分子式 |
C12H20N2O5S |
|---|---|
分子量 |
304.36 g/mol |
IUPAC名 |
[3-(azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid |
InChI |
InChI=1S/C12H20N2O5S/c1-12(2,3)18-6-10-9(7-20(15,16)17)11(14-19-10)8-4-13-5-8/h8,13H,4-7H2,1-3H3,(H,15,16,17) |
InChIキー |
YIQZQTPZYHQUEI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OCC1=C(C(=NO1)C2CNC2)CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate](/img/structure/B11823809.png)
![2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11823812.png)




![2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B11823841.png)


![2-[2-(2-Methoxyethoxy)ethanesulfonyl]-5-(trifluoromethyl)aniline](/img/structure/B11823857.png)

![3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride](/img/structure/B11823872.png)


